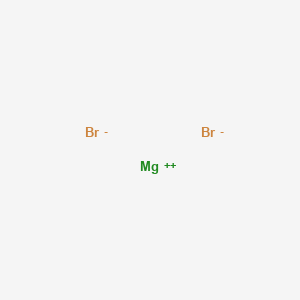
Cupric chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper chloride appears as a yellowish-brown powder (the anhydrous form) or a green crystalline solid (the dihydrate). Noncombustible but hydrogen chloride gas may form when heated in a fire. Corrosive to aluminum. Used to manufacture other chemicals, in dyeing, in printing, in fungicides, as a wood preservative.
Copper(II) chloride is an inorganic chloride of copper in which the metal is in the +2 oxidation state. It has a role as an EC 5.3.3.5 (cholestenol Delta-isomerase) inhibitor. It is an inorganic chloride and a copper molecular entity. It contains a copper(2+).
Cupric chloride, for injection, is a sterile, nonpyrogenic solution intended for use as an additive to solutions for Total Parenteral Nutrition (TPN).
Propiedades
Key on ui mechanism of action |
The in vitro interaction of organic copper compounds with rat liver glutathione S-transferases was studied with reduced glutathione and 1-chloro-2,4-dinitrobenzene as substrates. Both organic and inorganic copper are spontaneously conjugated with glutathione, but interact with glutathione S-transferase by direct binding to these proteins. |
|---|---|
Fórmula molecular |
CuCl2 Cl2Cu |
Peso molecular |
134.45 g/mol |
Nombre IUPAC |
dichlorocopper |
InChI |
InChI=1S/2ClH.Cu/h2*1H;/q;;+2/p-2 |
Clave InChI |
ORTQZVOHEJQUHG-UHFFFAOYSA-L |
SMILES canónico |
Cl[Cu]Cl |
Punto de ebullición |
993 °C DECOMP TO CUPROUS CHLORIDE |
Color/Form |
Yellow to brown, microcrystalline powder Yellow-brown, monoclinic crystals |
Densidad |
2.54 at 68 °F (USCG, 1999) 3.39 @ 25 °C/4 °C |
melting_point |
630 °C (extrapolated) |
Descripción física |
Copper chloride appears as a yellowish-brown powder (the anhydrous form) or a green crystalline solid (the dihydrate). Noncombustible but hydrogen chloride gas may form when heated in a fire. Corrosive to aluminum. Used to manufacture other chemicals, in dyeing, in printing, in fungicides, as a wood preservative. DryPowder; Liquid; PelletsLargeCrystals Liquid Yellow to brown deliquescent solid; Forms dihydrate in moist air; Soluble in water; [Merck Index] Yellow-brown powder; [MSDSonline] |
Números CAS relacionados |
10125-13-0 (dihydrate) |
Solubilidad |
Green to blue powder or orthorhombic, bipyramidal crystals; deliquescent in moist air, efflorescent in dry air; water loss occurs from 70-200 °C; mp 100 °C; ... freely sol in water, methanol, ethanol; moderately sol in acetone, ethyl acetate; slightly sol in ether. The aq soln is acid to litmus; pH of 0.2 molar soln 3.6; /Dihydrate/ Soluble in acetone. SOL IN HOT SULFURIC ACID. 70.6 g/100 cc water @ 0 °C, 107.9 g/100 cc water @ 100 °C 53 g/100 cc alcohol @ 15 °C For more Solubility (Complete) data for COPPER(II) CHLORIDE (6 total), please visit the HSDB record page. |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


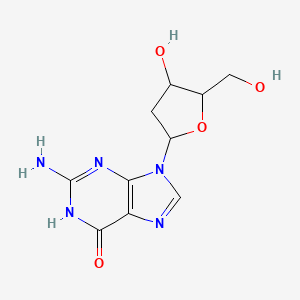
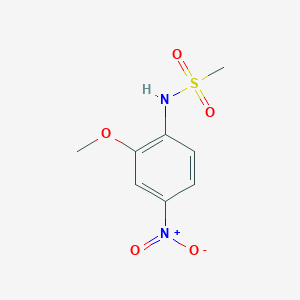
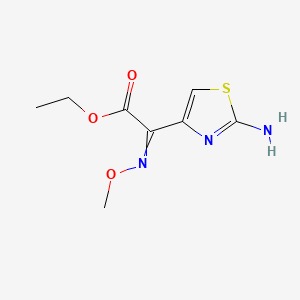
![2-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-ethylamine](/img/structure/B8817502.png)
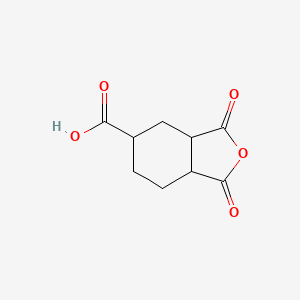
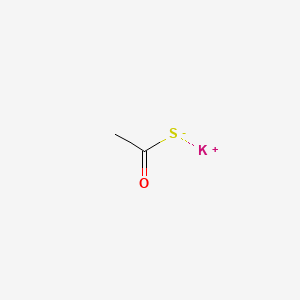
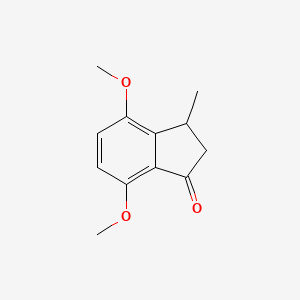
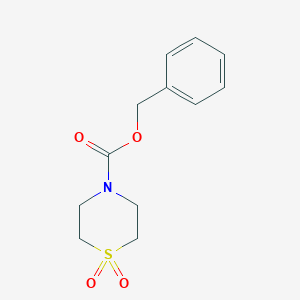
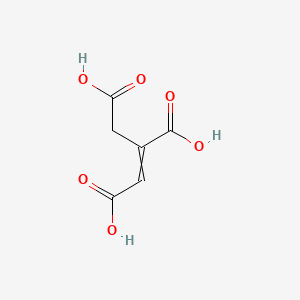
![3-Acetoxy-5-[2-(dimethylamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one monohydrochloride](/img/structure/B8817540.png)
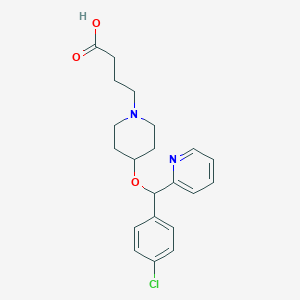
![4-(Benzyloxy)-3-{[(tert-butoxy)carbonyl]amino}-4-oxobutanoic acid](/img/structure/B8817549.png)
![tert-Butyl 4-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B8817576.png)
